molecular formula C26H31N3O5S B2844534 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide CAS No. 878059-44-0

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2844534
CAS No.: 878059-44-0
M. Wt: 497.61
InChI Key: YUQXGKORVLIIMT-UHFFFAOYSA-N
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Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure integrates several pharmacologically significant moieties, including an indole ring system, a sulfonyl acetamide linker, and a 4-ethoxyphenyl group. Indole derivatives are extensively investigated in medicinal chemistry for their diverse biological activities and are common scaffolds in drug discovery . The presence of the N-ethoxyphenyl acetamide group is structurally analogous to core elements found in classic compounds like phenacetin, which is a known analgesic and antipyretic, though its clinical use has been discontinued due to safety concerns . This structural feature may be of interest in studies exploring novel therapeutic agents. The azepan (7-membered nitrogen-containing ring) component may influence the compound's pharmacokinetic properties and target binding affinity. Researchers can utilize this compound as a key intermediate or lead structure in the synthesis and development of new chemical entities. Its primary applications include use as a reference standard in analytical chemistry, a building block in organic synthesis, and a probe for investigating structure-activity relationships (SAR) in biological systems, particularly those involving enzymes or receptors that interact with indole-based molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-2-34-21-13-11-20(12-14-21)27-25(30)19-35(32,33)24-17-29(23-10-6-5-9-22(23)24)18-26(31)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQXGKORVLIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates an azepane ring, an indole moiety, and a sulfonamide group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula : C31H36N4O5S
  • Molecular Weight : 576.71 g/mol
  • CAS Number : Not specified in the sources but related to similar compounds.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The indole structure may facilitate binding to enzymes or receptors, while the azepane and sulfonamide groups can enhance binding affinity and specificity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
  • CNS Penetration : Studies suggest favorable brain-plasma ratios for compounds with similar structures, indicating potential central nervous system (CNS) effects .

Biological Activity

Research has indicated that compounds structurally related to this compound exhibit significant biological activities:

Inhibitory Activity

A series of studies have highlighted the inhibitory effects on GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission:

  • IC50 Values : Compounds in this class have shown IC50 values as low as 37 nM, indicating potent inhibition of GlyT1 .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that certain derivatives possess favorable properties for CNS penetration, suggesting that they could be effective in treating neurological disorders .

Case Studies

Several studies have examined the biological activity of related compounds:

  • GlyT1 Inhibitors : A study identified a novel series of glycine transporter inhibitors, emphasizing the role of azepane substitution in enhancing potency .
  • CNS Effects : Research into similar sulfonamide derivatives has shown promise for treating conditions like schizophrenia and depression by modulating glycine levels in the brain.

Data Summary Table

PropertyValue
Molecular FormulaC31H36N4O5S
Molecular Weight576.71 g/mol
IC50 (GlyT1 Inhibition)37 nM
CNS PenetrationFavorable brain-plasma ratio

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of indole-sulfonamide-acetamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic routes.

Table 1: Structural and Substituent Comparisons

Compound Name (CAS/ID) Core Structure Variations Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Ethoxyphenyl, azepane-oxoethyl C₂₇H₃₀N₃O₅S ~508.6 -
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (878055-47-1) 4-Chlorophenyl, sulfanyl (S) vs. sulfonyl (SO₂) C₂₄H₂₆ClN₃O₂S 456.00
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide (878058-73-2) 2-Methylphenyl substituent C₂₅H₂₉N₃O₄S 467.58
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide (878059-54-2) 2-Trifluoromethylphenyl C₂₅H₂₆F₃N₃O₄S 521.55
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide (686749-00-8) 2-Chlorobenzyl on indole, 4-methoxyphenyl C₂₄H₂₀ClN₂O₄S 467.95

Key Observations :

Substituent Effects on Lipophilicity :

  • The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5, estimated via analogs in ) compared to the 4-chlorophenyl (logP ~3.0) and 4-methoxyphenyl (logP ~2.8) derivatives .
  • The trifluoromethyl group in 878059-54-2 enhances metabolic stability but reduces solubility due to high electronegativity .

Sulfonyl vs. Sulfanyl Linkages :

  • The sulfonyl group (SO₂) in the target compound increases polarity and hydrogen-bond acceptor capacity (polar surface area ~90 Ų) compared to sulfanyl (S) analogs like 878055-47-1 (polar surface area ~75 Ų) .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes sulfonamide formation using TLC and NMR for characterization, while highlights palladium-catalyzed cross-coupling for aryl-amino indazole derivatives . The target compound’s azepane-oxoethyl side chain likely derives from azepane-ethyl ketone intermediates, as seen in for similar acetamides .

Table 2: Physicochemical Properties

Property Target Compound 878055-47-1 (Cl) 878058-73-2 (Me) 686749-00-8 (Cl-Benzyl)
Melting Point (°C) Not reported ~132–230* Not reported Not reported
logP (Predicted) ~3.5 ~3.0 ~3.2 ~3.8
Hydrogen Bond Acceptors 5 5 4 4
Rotatable Bonds 8 7 7 6

*Melting point range from for sulfonamide analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step processes:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions (e.g., H₂SO₄ or HCl) .
  • Sulfonyl Group Introduction : Reacting the indole intermediate with sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of pyridine or triethylamine as a base .
  • Final Acetamide Assembly : Coupling the sulfonated indole with 4-ethoxyphenylamine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . Yield optimization requires precise stoichiometric control and inert atmospheres (e.g., N₂) to prevent side reactions .

Q. Which spectroscopic methods are critical for structural validation?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole core, sulfonyl group, and acetamide linkage. Aromatic protons (δ 6.5–8.5 ppm) and sulfonyl S=O stretches (1350–1160 cm⁻¹ in IR) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 467.58 (C₂₅H₂₉N₃O₄S⁺) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the azepane ring conformation and sulfonyl group orientation .

Q. What preliminary biological activities have been reported?

  • Antitumor Activity : IC₅₀ values <10 µM in vitro against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via tubulin polymerization inhibition .
  • Antibacterial Effects : Moderate activity against Gram-positive Staphylococcus aureus (MIC = 32 µg/mL) due to sulfonamide-mediated enzyme inhibition .
  • Neuroprotective Potential : Structural analogs with indole moieties show acetylcholinesterase inhibition (e.g., IC₅₀ = 2.8 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Key SAR insights:

  • Indole Modifications : Fluorination at the 5-position enhances cytotoxicity (e.g., IC₅₀ improves by 40% in MCF-7) .
  • Azepane Ring : Replacing azepane with pyrrolidine reduces metabolic stability (t₁/₂ decreases from 6.2 h to 2.1 h in microsomal assays) .
  • Sulfonyl Group : Substitution with thioether groups abolishes antibacterial activity but improves solubility (logP drops from 3.1 to 2.4) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Glide SP docking (Schrödinger Suite) identifies interactions with tubulin’s colchicine-binding site (ΔG = -9.8 kcal/mol) .
  • MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the sulfonyl group and β-tubulin Arg278 .
  • QSAR Models : CoMFA analysis highlights steric bulk at the 4-ethoxyphenyl group as critical for antitumor activity (q² = 0.72) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in HCT-116) arise from:

  • Assay Variability : MTT vs. SRB protocols yield differing viability metrics .
  • Compound Purity : HPLC purity <95% correlates with reduced potency (r² = 0.89) .
  • Cell Line Heterogeneity : Genetic drift in cancer cells affects target expression .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design : Phosphate esterification of the acetamide increases solubility from 0.12 mg/mL to 8.3 mg/mL .
  • Co-solvent Systems : 10% DMSO/water mixtures achieve stable 1 mM solutions for pharmacokinetic studies .

Methodological Challenges and Solutions

Q. How can reaction intermediates be stabilized during synthesis?

  • Low-Temperature Quenching : Adding intermediates to ice-cold water prevents sulfonyl group hydrolysis .
  • Protective Groups : Boc-protection of the azepane nitrogen avoids unwanted alkylation .

Q. What in vitro assays best prioritize lead candidates?

Tiered screening is recommended:

  • Primary : Cytotoxicity (MTT assay) and target engagement (SPR binding to tubulin).
  • Secondary : Metabolic stability (human liver microsomes) and solubility (shake-flask method) .

Q. How are off-target effects minimized during lead optimization?

  • Selectivity Profiling : Kinase panel screening (e.g., Eurofins Cerep) identifies non-tubulin targets .
  • Metabolite Identification : LC-MS/MS detects reactive intermediates that cause hepatotoxicity .

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